molecular formula C18H18N4O3S B7518128 N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide

N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide

Cat. No. B7518128
M. Wt: 370.4 g/mol
InChI Key: SLTZEZDLZUHISR-UHFFFAOYSA-N
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Description

N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide, also known as BZP-SA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide involves the inhibition of histone deacetylases, which leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide also inhibits the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells and plays a crucial role in tumor growth and survival.
Biochemical and Physiological Effects:
N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide has been found to have a wide range of biochemical and physiological effects. Studies have shown that N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide can induce apoptosis in cancer cells, inhibit the activity of histone deacetylases, and inhibit the activity of carbonic anhydrase IX. N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide has also been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide is its potential applications in cancer research. N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide has been found to be effective in inhibiting the growth of cancer cells and inducing apoptosis. However, one of the limitations of N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide is its potential toxicity. Studies have shown that N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide can be toxic to normal cells, which limits its use in clinical applications.

Future Directions

The potential applications of N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide in cancer research are still being explored. Future research could focus on the development of more potent and selective inhibitors of histone deacetylases and carbonic anhydrase IX. Additionally, the use of N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide in combination with other cancer therapies could be explored to enhance its effectiveness and reduce toxicity. Furthermore, the potential applications of N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide in other areas, such as inflammation and pain, could also be explored.

Synthesis Methods

The synthesis of N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide involves the reaction of 1-benzyl-4-chloropyrazole with 4-aminobenzenesulfonamide and acetic anhydride. The reaction takes place under reflux conditions and produces N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide as a white solid. The purity of the compound can be increased through recrystallization using a suitable solvent.

Scientific Research Applications

N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide has been studied extensively for its potential applications in cancer research. Studies have shown that N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide inhibits the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide has also been found to inhibit the activity of histone deacetylases, which play a crucial role in the development of cancer.

properties

IUPAC Name

N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-14(23)20-16-7-9-18(10-8-16)26(24,25)21-17-11-19-22(13-17)12-15-5-3-2-4-6-15/h2-11,13,21H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTZEZDLZUHISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide

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